Octyl Beta-D-Galactopyranoside
Description
Contextualization within Glycoside Chemistry and Biochemistry
From a chemical perspective, Octyl Beta-D-Galactopyranoside is classified as a glycoside. drugbank.com Specifically, it is an alkyl glycoside, characterized by a hydrophilic galactose sugar head group attached to a hydrophobic octyl (eight-carbon) alkyl chain via a glycosidic bond. This amphipathic nature, possessing both water-loving and water-fearing regions, is the basis for its function as a detergent.
In the broader context of biochemistry, it falls under the category of fatty acyl glycosides of mono- and disaccharides. drugbank.com These are molecules where a sugar is linked to a fatty alcohol. This structure allows it to mimic, to some extent, the lipid environment of biological membranes, making it particularly effective in interacting with membrane-bound components without severely disrupting their native conformation. Its structural analogue, Octyl Beta-D-Glucopyranoside, which features a glucose head group instead of galactose, is also a widely used non-ionic detergent in biochemical research. nih.govwikipedia.org
| Property | Value | Source |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(octyloxy)oxane-3,4,5-triol | nih.gov |
| Molecular Formula | C₁₄H₂₈O₆ | nih.govscbt.com |
| Molecular Weight | 292.37 g/mol | nih.govscbt.com |
| CAS Number | 40427-75-6 | nih.govscbt.commedchemexpress.com |
| Classification | Non-ionic surfactant, Glycoside | drugbank.commedchemexpress.com |
Fundamental Significance as a Biochemical and Biophysical Research Tool
The primary significance of this compound in research lies in its role as a mild, non-denaturing detergent. wikipedia.org This property is crucial for the study of integral membrane proteins, which are notoriously difficult to isolate and analyze due to their hydrophobic nature and integration within the lipid bilayer of cell membranes.
Researchers utilize this compound to solubilize these proteins, effectively extracting them from their native membrane environment while preserving their three-dimensional structure and, in many cases, their biological activity. scbt.commedchemexpress.comcreative-biolabs.com This is a critical first step for a multitude of downstream applications, including:
Protein Purification: Once solubilized, membrane proteins can be purified using various chromatographic techniques.
Structural Biology: Solubilized and purified proteins can be subjected to techniques like X-ray crystallography and cryo-electron microscopy to determine their atomic structure.
Biophysical Characterization: The functional properties of membrane proteins, such as enzymatic activity or ligand binding, can be studied in a controlled, in vitro setting. nih.gov
Reconstitution Studies: Solubilized proteins can be re-inserted into artificial lipid bilayers (liposomes) to study their function in a more native-like environment.
The effectiveness of this compound is attributed to its ability to form micelles that shield the hydrophobic regions of the protein from the aqueous solvent. Its relatively high critical micelle concentration (CMC) of approximately 29.5 mM allows for its easy removal by dialysis, which is advantageous for reconstitution experiments and other applications where the detergent needs to be eliminated. anatrace.com
| Application | Purpose | Reference |
| Membrane Protein Solubilization | To extract integral membrane proteins from the lipid bilayer. | scbt.comcreative-biolabs.com |
| Protein Stabilization | To maintain the native conformation and activity of proteins in solution. | medchemexpress.com |
| Biochemical Assays | Used as a component in various assays to study protein function. | medchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-MBJXGIAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40427-75-6 | |
| Record name | N-Octyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Biocatalysis of Octyl Beta D Galactopyranoside
Enzymatic Synthesis Approaches
Enzymatic synthesis of octyl beta-D-galactopyranoside primarily relies on the transgalactosylation activity of β-galactosidases. researchgate.net This process involves the transfer of a galactose unit from a donor substrate, such as lactose (B1674315), to an acceptor molecule, in this case, octanol (B41247). d-nb.infonih.gov The use of whole-cell biocatalysts, such as β-galactosidase displayed on the surface of Bacillus subtilis spores, has been demonstrated as an effective strategy for this synthesis. nih.govnih.gov
Transgalactosylation Reactions Catalyzed by Beta-Galactosidases
Transgalactosylation is a kinetically controlled reaction where the glycosyl-enzyme intermediate, formed during the initial hydrolysis of the donor substrate, is intercepted by an acceptor molecule other than water. d-nb.info This process competes with the hydrolytic reaction, where water acts as the acceptor. nih.gov The efficiency of transgalactosylation over hydrolysis is a critical factor in achieving high yields of the desired alkyl galactoside. srce.hr
The source of the β-galactosidase plays a crucial role in the efficiency and specificity of this compound synthesis. Enzymes from various microbial sources have been investigated, each exhibiting different characteristics in terms of stability, activity, and selectivity.
Aspergillus oryzae : β-galactosidase from Aspergillus oryzae has been shown to be an efficient catalyst for the synthesis of alkyl-β-galactosides. srce.hrmjcce.org.mk In a study using a preparation of this enzyme, it demonstrated high selectivity towards alcohol nucleophiles. srce.hr It has been used in low-water media for the diastereoselective synthesis of (R)-(2-octyl)-beta-D-galactopyranoside, achieving an enantioselectivity (E) of 38. nih.gov
Escherichia coli : The β-galactosidase from Escherichia coli is another widely studied enzyme for transgalactosylation reactions. mdpi.comnih.govresearchgate.net It has been utilized in the synthesis of various galactosylated derivatives. mdpi.comjmb.or.kr When displayed on the surface of Bacillus subtilis spores, E. coli β-galactosidase was found to be stable and effective for the synthesis of octyl-β-D-galactopyranoside in an aqueous-organic co-solvent system. nih.gov
Bacillus subtilis : While B. subtilis itself produces β-galactosidases (LacA and YesZ), it is also used as a host for displaying enzymes from other organisms. asm.orgnzytech.com The spore-displayed E. coli β-galactosidase on B. subtilis has shown enhanced stability and efficiency in synthesizing octyl-β-D-galactopyranoside. nih.govnih.gov The native β-galactosidase from B. subtilis (YesZ) has also demonstrated transgalactosylation activity. nih.govresearchgate.net
Pichia etchellsii : This thermotolerant yeast is a source of β-glucosidase that can be used for the synthesis of alkyl glycosides through transglucosylation. researchgate.netjournalcra.com Whole cells of Pichia etchellsii have been successfully used as a biocatalyst. researchgate.net
Penicillium canescens : β-galactosidase from Penicillium canescens has been reported to produce octyl β-D-galactopyranoside with a yield of up to 45%. researchgate.netacademicjournals.org This fungus is recognized as a producer of β-galactosidase with potential for industrial applications. cabidigitallibrary.org
Thermotoga naphthophila : A novel thermophilic β-glucosidase (TN0602) from Thermotoga naphthophila RKU-10 has demonstrated exceptionally high catalytic selectivity for the synthesis of galactooligosaccharides. nih.govresearchgate.net This suggests its potential for the synthesis of other galactosylated compounds.
Table 1: Enzyme Sources and Key Findings for this compound Synthesis
| Enzyme Source | Key Findings | References |
|---|---|---|
| Aspergillus oryzae | Efficient catalyst for alkyl-β-galactoside synthesis, high selectivity. | srce.hrmjcce.org.mk |
| Escherichia coli | Widely used for transgalactosylation; stable when displayed on B. subtilis spores. | nih.govmdpi.com |
| Bacillus subtilis | Host for displaying other enzymes; native enzyme shows transgalactosylation activity. | nih.govnih.govnih.govresearchgate.net |
| Pichia etchellsii | Source of β-glucosidase for alkyl glycoside synthesis. | researchgate.netresearchgate.net |
| Penicillium canescens | Can produce octyl β-D-galactopyranoside with up to 45% yield. | researchgate.netcabidigitallibrary.org |
To maximize the yield of this compound, several reaction parameters must be carefully optimized. These include water activity, solvent systems, pH, temperature, and substrate concentrations.
The amount of water in the reaction system, or water activity (a_w), is a critical parameter. d-nb.info Reducing water activity can shift the equilibrium towards synthesis rather than hydrolysis. d-nb.infomjcce.org.mk This can be achieved by using aqueous-organic solvent mixtures or reversed micelles. d-nb.infonih.gov
Aqueous-Organic Solvent Mixtures : The use of co-solvents can improve the solubility of hydrophobic substrates like octanol and enhance enzyme stability. nih.govresearchgate.net For instance, an amphiphilic 1,2-dimethoxyethane (B42094) (DME) co-solvent at 50% (v/v) was found to be optimal for the synthesis of octyl-β-D-galactopyranoside using spore-displayed β-galactosidase. nih.gov In another study, the highest yield for hexyl-β-galactoside synthesis with Aspergillus oryzae β-galactosidase was achieved with acetone (B3395972) as a cosolvent at a water content of 70%, corresponding to a water activity of 0.94. researchgate.net
Reversed Micelles : These microemulsions can act as nanoreactors, solubilizing both the enzyme and hydrophilic substrates in an organic medium, thereby increasing the interfacial area for the reaction. d-nb.info
Water Activity : Both the rate of synthesis and hydrolysis increase with an increase in water activity. nih.gov However, the ratio of transgalactosylation to hydrolysis often increases with water activity, suggesting a complex interplay. srce.hr For almond β-glucosidase, the maximum ratio of synthesis to hydrolysis for octyl-β-glucoside was achieved at a water activity of 0.94. nih.gov
pH : Most β-galactosidases operate optimally at a near-neutral pH. d-nb.info For example, the β-galactosidase from Bacillus subtilis (YesZ) has an optimal pH of 6.5. nih.govresearchgate.net The β-galactosidase from Thermotoga naphthophila RKU-10 exhibits high activity over a broad pH range of 4.5–7.5, with maximal activity at pH 6.0. researchgate.net
Temperature : The optimal temperature for enzymatic synthesis is a balance between maximizing reaction rate and maintaining enzyme stability. For instance, the β-galactosidase from Bacillus subtilis (YesZ) shows optimal activity at 40°C. nih.govresearchgate.net Thermophilic enzymes, like the one from Thermotoga naphthophila, can operate at much higher temperatures, with an optimum in the range of 65–70°C. nih.govresearchgate.net
Table 2: Optimal pH and Temperature for Selected β-Galactosidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | References |
|---|---|---|---|
| Bacillus subtilis (YesZ) | 6.5 | 40 | nih.govresearchgate.net |
| Thermotoga naphthophila RKU-10 | 6.0 | 65-70 | nih.govresearchgate.net |
The concentrations of the glycosyl donor (e.g., lactose) and the acceptor (octanol) have a direct impact on the reaction kinetics and product yield. mdpi.comresearchgate.net
Substrate Concentration : Increasing the lactose concentration can favor the transgalactosylation reaction over hydrolysis. mdpi.comcabidigitallibrary.org However, very high concentrations of the product, octyl-β-D-galactopyranoside, can lead to competitive inhibition of the enzyme. nih.gov For the synthesis of octyl-β-D-galactopyranoside using spore-displayed β-galactosidase, a lactose concentration of 100 mM was found to be optimal. nih.gov
Acceptor Concentration : The concentration of the acceptor, octanol, also influences the reaction rate. An excess of the acceptor can kinetically favor the transgalactosylation reaction. mdpi.com In the synthesis of chlorphenesin (B1668841) galactoside using E. coli cells, an optimal acceptor concentration of 40 mM was identified. jmb.or.kr
Kinetic Studies of Enzymatic Transgalactosylation
The enzymatic synthesis of octyl-β-D-galactopyranoside can be achieved through transgalactosylation, a kinetically controlled reaction. rsc.org In this process, a β-galactosidase enzyme catalyzes the transfer of a galactose moiety from a donor substrate, such as lactose or p-nitrophenyl-β-D-galactoside, to an acceptor, which in this case is octanol. researchgate.netnih.gov The efficiency of this reaction is influenced by several factors, including water activity. Lower water activities can favor the synthesis reaction over the competing hydrolysis of the donor substrate. nih.gov
Stereoselective and Diastereoselective Synthesis of Alkyl Galactopyranosides
Enzymatic synthesis offers the significant advantage of stereoselectivity, producing specific anomers of the glycosidic bond. β-Galactosidases, as the name suggests, specifically synthesize the β-anomer of octyl-D-galactopyranoside. nih.govd-nb.info This is a key advantage over chemical methods that often result in a mixture of α and β anomers, requiring subsequent separation steps. d-nb.info
Furthermore, enzymatic methods can achieve diastereoselectivity when using racemic alcohols as acceptors. For example, the use of a β-galactosidase from Aspergillus oryzae for the synthesis of (R)-(2-octyl)-β-D-galactopyranoside from racemic 2-octanol (B43104) resulted in an enantioselectivity (E) of 38. nih.gov This demonstrates the enzyme's preference for one enantiomer of the alcohol, leading to the formation of a specific diastereomer of the final product.
Whole-Cell Biocatalysis for this compound Production
Whole-cell biocatalysis presents a cost-effective and robust approach for the production of this compound. nih.gov This method utilizes microorganisms that either naturally produce or are engineered to display β-galactosidase on their cell surface. nih.govnih.gov This eliminates the need for costly enzyme purification and immobilization processes. d-nb.infonih.gov
A notable example involves the use of Bacillus subtilis spores displaying β-galactosidase. nih.gov In a biphasic system of water and ethyl ether, these spore-displayed enzymes successfully synthesized octyl-β-D-galactopyranoside at a concentration of up to 27.7 mM (8.1 g/liter ) with a conversion yield of 27.7% from lactose and octanol. nih.govasm.org The spores were observed to localize at the interface of the two phases, facilitating the reaction between the water-soluble lactose and the organic-soluble octanol. nih.gov The use of whole-cell biocatalysts also offers enhanced enzyme stability in organic solvents and at higher temperatures. nih.govnih.gov
| Parameter | Value | Reference |
| Organism | Bacillus subtilis spores | nih.gov |
| Enzyme | β-galactosidase | nih.gov |
| Substrates | Lactose, Octanol | nih.gov |
| Reaction System | Water-ethyl ether biphasic | nih.gov |
| Product Concentration | 27.7 mM (8.1 g/L) | nih.govgrafiati.com |
| Conversion Yield | 27.7% (wt/wt) | nih.gov |
Chemical Synthesis Routes and Mechanistic Considerations
While enzymatic methods offer significant advantages, chemical synthesis routes remain relevant and provide alternative pathways for the production of this compound. This section discusses prominent chemical methods and offers a comparative perspective.
Trichloroacetimidate (B1259523) Method for Alkyl Beta-D-Galactopyranoside Preparation
The trichloroacetimidate method is a widely used and effective approach for the stereoselective synthesis of alkyl β-D-galactopyranosides. researchgate.net This method involves the reaction of a protected galactose derivative with trichloroacetonitrile (B146778) in the presence of a base to form a glycosyl trichloroacetimidate. This intermediate is then reacted with an alcohol, such as octanol, in the presence of a Lewis acid catalyst to yield the desired glycoside. syr.edu The trichloroacetimidate method is known for its high yields and stereoselectivity, typically favoring the formation of the 1,2-trans-glycoside, which in the case of galactose, corresponds to the β-anomer. researchgate.netresearchgate.net
Alternative Chemical Glycosylation Approaches (e.g., Fischer, Koenigs-Knorr)
Other classical methods for glycosylation include the Fischer and Koenigs-Knorr reactions.
Fischer Glycosylation: This is one of the simplest methods, involving the reaction of a monosaccharide with an alcohol in the presence of a strong acid catalyst. d-nb.info However, a major drawback of this method is its lack of stereocontrol, which typically results in a mixture of α- and β-anomers and furanoside and pyranoside forms. d-nb.inforesearchgate.net This necessitates complex purification steps. researchgate.net
Koenigs-Knorr Reaction: This method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate. d-nb.infowikipedia.org The reaction generally proceeds with good stereoselectivity, often favoring the formation of the β-glycoside due to the neighboring group participation of the C-2 acetyl group. wikipedia.org However, the use of stoichiometric amounts of heavy metal promoters is a significant drawback due to their toxicity and cost. d-nb.info
Comparative Analysis of Enzymatic versus Chemical Syntheses
Both enzymatic and chemical methods present distinct advantages and disadvantages in the synthesis of this compound.
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Stereoselectivity | High (typically produces only the β-anomer) d-nb.info | Variable (Fischer glycosylation gives mixtures, Koenigs-Knorr and Trichloroacetimidate methods can be highly selective for the β-anomer) d-nb.infowikipedia.org |
| Regioselectivity | High | Often requires protecting groups to achieve regioselectivity. |
| Reaction Conditions | Mild (near neutral pH, ambient temperature) d-nb.info | Often harsh (extreme temperatures, strong acids/bases, toxic catalysts) nih.govd-nb.info |
| Catalyst | Enzymes (biodegradable, from renewable sources) d-nb.info | Often heavy metals or strong acids (toxic, difficult to remove) d-nb.info |
| Byproducts | Fewer, often water | Can produce significant and hazardous waste |
| Substrate Scope | Can be limited by enzyme specificity | Generally broader |
| Cost | Can be high due to enzyme cost, but whole-cell biocatalysis reduces this. nih.gov | Can be high due to protecting group manipulations and catalyst costs. d-nb.info |
Mechanistic Insights into Membrane Protein Solubilization and Stabilization by Octyl Beta D Galactopyranoside
Molecular Mechanisms of Detergent-Mediated Membrane Disruption
The solubilization of biological membranes by detergents is a multistep process driven by the amphipathic properties of the detergent molecules. nih.gov These molecules can insert themselves into the lipid bilayer, ultimately leading to its disruption and the formation of mixed micelles containing lipids, proteins, and detergent. nih.govrug.nl
Interaction with Lipid Bilayers and Micelle Formation
The process of membrane disruption by a detergent like Octyl Beta-D-Galactopyranoside is generally understood through a three-stage model. rug.nlacs.org
Partitioning: At low concentrations, detergent monomers partition from the aqueous solution into the lipid bilayer. rug.nl The hydrophobic octyl tail interacts with the acyl chains of the lipids, while the hydrophilic galactoside head group remains at the membrane-water interface. scbt.comnih.gov This initial insertion causes the liposomes to swell. rug.nl
Membrane Lysis: As the detergent concentration in the bilayer increases, the membrane becomes saturated and unstable. rug.nlnih.gov This leads to the disruption of the lamellar structure and the formation of various intermediate structures, including mixed detergent-lipid micelles that coexist with the remaining bilayer fragments. rug.nlnih.gov Molecular dynamics simulations comparing n-octyl-β-d-galactopyranoside (OGal) and its glucoside counterpart (OG) suggest that the stereochemistry of the sugar headgroup influences micelle geometry. kau.edu.saacs.org While OG tends to form cylindrical micelles, OGal forms spherical micelles. kau.edu.sa The distinctive glycosidic structure of OGal promotes strong hydrogen bonding with water, enhancing its solubility and capacity for micelle formation. scbt.com
Solubilization: At and above the critical micelle concentration, the bilayer is completely disrupted, and all membrane components (lipids and proteins) are incorporated into mixed micelles. rug.nl
Role of Critical Micelle Concentration in Solubilization Dynamics
The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant, defined as the concentration above which detergent monomers spontaneously self-assemble into micelles. numberanalytics.com This parameter is crucial because many physical and chemical properties of the detergent solution, most notably its ability to solubilize hydrophobic molecules and lipids, change dramatically at the CMC. numberanalytics.comrjpdft.com
Below the CMC, detergents exist mainly as monomers and partition into the membrane. numberanalytics.com As the concentration approaches the CMC, the membrane becomes saturated with detergent molecules, leading to its disruption and solubilization. rug.nlacs.org The complete solubilization of the membrane into mixed micelles occurs at or above the CMC. rug.nl Therefore, the CMC value dictates the concentration range required for effective membrane protein extraction. wikipedia.org Some studies have noted that solubilization can sometimes be observed at surfactant concentrations below the reported bulk CMC, a phenomenon attributed to the formation of smaller aggregates or solute-induced micellization. whiterose.ac.uknih.gov The CMC for this compound's analogue, n-octyl-β-d-thioglucopyranoside, has been reported to be 9 mM. nih.gov
Table 2: Reported Critical Micelle Concentration (CMC) Values for Octyl Glycosides
This table presents CMC values for this compound and its common analogs from various studies. Differences in reported values can arise from the specific experimental methods used for determination, such as surface tension measurements or calorimetry. rsc.orgtaylorandfrancis.com
| Compound | CMC (mM) | Source(s) |
| n-Octyl-β-D-Galactopyranoside | ~8.6 | creative-biolabs.com |
| n-Octyl-β-D-Glucopyranoside (OG) | ~20-28 | rsc.orgmdpi.com |
| n-Octyl-β-D-Thioglucopyranoside (OTG) | 9 | wikipedia.orgnih.gov |
| α-Octyl-D-Mannoside | 10.9 | rsc.org |
| β-Octyl-D-Mannoside | 22.9 | rsc.org |
Applications in Membrane Protein Isolation and Purification
The primary application of this compound in biochemistry is the extraction and purification of integral membrane proteins. creative-biolabs.comscbt.comserendex.com Its non-ionic and "mild" nature makes it effective at solubilizing these proteins from their native lipid environment while minimizing denaturation. wikipedia.orgresearchgate.net
Preservation of Protein Fold and Functional Integrity
A significant challenge in membrane protein research is to extract proteins from the lipid bilayer without destroying their three-dimensional structure and biological activity. numberanalytics.comcaymanchem.com Mild, non-ionic detergents like this compound are often preferred because they can mimic the amphipathic environment of the cell membrane. wikipedia.orgresearchgate.netthermofisher.com
The detergent molecules form a micelle that encases the protein's hydrophobic transmembrane domains, effectively replacing the native lipid molecules. numberanalytics.comnih.gov This protein-detergent complex creates a soluble entity that can be handled in aqueous buffers. numberanalytics.com The ability of the detergent to preserve the native protein fold is crucial for subsequent functional assays and structural studies. caymanchem.comnih.gov However, the selection of the optimal detergent remains a largely empirical process, as different proteins exhibit varying stability in different detergents. researchgate.netnih.govacs.org
Prevention of Protein Aggregation and Denaturation
During purification and concentration, proteins, especially those with exposed hydrophobic surfaces, have a tendency to aggregate and precipitate out of solution. gbiosciences.comresearchgate.net Detergents like this compound help prevent this by binding to these hydrophobic patches. unibas.chnih.gov
The resulting protein-detergent complex presents a more hydrophilic surface to the solvent, favoring interaction with water rather than self-association with other protein molecules. unibas.ch Using non-ionic or zwitterionic detergents at low concentrations is a common strategy to solubilize protein aggregates without causing denaturation. gbiosciences.comunibas.ch By maintaining the protein in a soluble, monomeric state, the detergent ensures the sample remains homogeneous and suitable for downstream applications. nih.gov
Facilitation of Membrane Protein Crystallization
Obtaining high-resolution structures of membrane proteins via X-ray crystallography is a major goal in structural biology, but it first requires the growth of well-ordered crystals. numberanalytics.comcaltech.edu Detergents are indispensable for this process, as they are required to solubilize the protein and keep it stable throughout the crystallization trials. nih.govresearchgate.net
The purified protein-detergent complex is the entity that forms the crystal lattice. nih.govcaltech.edu The choice of detergent is critical. Ideally, the detergent should form micelles that are large enough to stabilize the protein but small enough not to interfere with the formation of crystal contacts between protein molecules. nih.govresearchgate.net Short-chain detergents, which form small micelles, are often favorable for crystallization but can sometimes be too harsh and denature the protein. nih.gov Octyl glycosides, including this compound, are frequently used in crystallization screens for membrane proteins. mdpi.comuq.edu.aumedchemexpress.com The concentration of the detergent must also be carefully controlled; excess detergent can lead to the formation of "free micelles" (micelles without a protein), which increases the heterogeneity of the sample and can inhibit crystal nucleation and growth. caltech.edu
Comparative Studies with Other Detergents in Membrane Biochemistry
The selection of an appropriate detergent is a critical step in the successful solubilization and purification of membrane proteins, as the detergent must effectively extract the protein from the lipid bilayer while preserving its native structure and function. This compound, a non-ionic detergent, is often compared with other surfactants to determine the optimal conditions for a specific membrane protein.
Evaluation Against Glucoside-Based and Other Non-Ionic Detergents (e.g., n-octyl-β-D-glucopyranoside, DDM, OG, TX-100)
The efficacy of this compound is frequently benchmarked against its close structural analog, n-octyl-β-D-glucopyranoside (OG), as well as other commonly used non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM) and Triton X-100.
n-octyl-β-D-glucopyranoside (OG): As the glucose epimer of this compound, OG shares many physicochemical properties. Research indicates that the solubilizing power of these two detergents is often equivalent. huji.ac.il For instance, studies on the solubilization of Escherichia coli membrane proteins have shown that both detergents are effective at similar concentrations. huji.ac.il However, subtle differences in the stereochemistry of the headgroup can influence protein stability and the success of subsequent applications like reconstitution into liposomes. For example, in the reconstitution of the melibiose (B213186) carrier, n-octyl-β-D-thioglucopyranoside, a derivative of OG, offered a wider concentration range for successful reconstitution compared to OG, suggesting that even small molecular changes can impact experimental outcomes. huji.ac.il While direct comparative data for this compound is less abundant, the extensive use of OG in membrane protein research provides a strong basis for its utility. wikipedia.orgmdpi.comnih.govnih.govpeakproteins.com
n-dodecyl-β-D-maltoside (DDM): DDM is a widely used detergent known for its gentle nature and effectiveness in stabilizing a variety of membrane proteins. nih.govrug.nl Compared to glycoside-based detergents with shorter alkyl chains like this compound, DDM generally has a lower critical micelle concentration (CMC), meaning less detergent is required to maintain protein solubility. peakproteins.com However, the larger micelle size of DDM may not be optimal for all applications, such as structural studies by NMR or crystallography, where smaller protein-detergent complexes are preferred. mdpi.comrug.nl The choice between this compound and DDM often depends on the specific protein and the downstream application, with this compound being a viable option when smaller micelles are advantageous.
Triton X-100: Triton X-100 is a non-ionic detergent with a different chemical structure, featuring a polyethylene (B3416737) oxide chain as its hydrophilic headgroup. wikipedia.orgmdpi.com It is a powerful solubilizing agent but can be harsher on some proteins compared to alkyl glycoside detergents. nih.gov One significant drawback of Triton X-100 is its strong absorbance in the UV region, which can interfere with protein quantification assays. mdpi.com In comparative studies on photosynthetic membranes, both Triton X-100 and n-octyl-β-D-glucopyranoside were shown to induce dissociation of pigment-protein complexes, though Triton X-100 caused a noticeable shift in the fluorescence emission peak. nih.govresearchgate.net This highlights that while both can solubilize membranes, their specific interactions with protein complexes can differ.
The selection of a detergent is often empirical, and screening of several detergents is a common practice to identify the optimal one for a given membrane protein. huji.ac.il
Interactive Table: Properties of Common Non-Ionic Detergents
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |
| This compound | 292.37 | Not widely reported | Not widely reported | |
| n-octyl-β-D-glucopyranoside | OG | 292.37 | ~20-25 | ~8 |
| n-dodecyl-β-D-maltoside | DDM | 510.62 | ~0.17 | ~50 |
| Triton X-100 | TX-100 | ~625 | ~0.24 | ~90 |
Data compiled from various sources. mdpi.comrug.nlinterchim.fr Note that the properties of this compound are not as extensively documented as its glucoside counterpart.
Hydrophile-Lipophile Balance (HLB) in Detergent Efficacy
The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. This value is crucial in predicting a detergent's behavior and its suitability for specific applications, including the solubilization of membrane proteins. The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates a more lipophilic (oil-soluble) character and a higher value indicates a more hydrophilic (water-soluble) character. alfa-chemistry.comuomustansiriyah.edu.iq
The HLB of a detergent influences its ability to partition into the cell membrane, disrupt the lipid bilayer, and form stable micelles around the hydrophobic transmembrane domains of a protein. For effective membrane protein solubilization, a detergent needs to have a balanced HLB to both interact with the hydrophobic protein core and remain soluble in the aqueous buffer.
The HLB value can be calculated using various methods, with Griffin's method and Davies' method being the most common for non-ionic surfactants. nih.gov
Griffin's Method: HLB = 20 * (Mh / M)
Where Mh is the molecular mass of the hydrophilic portion of the molecule and M is the total molecular mass of the molecule. nih.gov
Davies' Method: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
This method assigns specific numbers to different chemical groups within the surfactant molecule. nih.gov
Interactive Table: Estimated HLB Values of Common Detergents
| Detergent | Estimated/Reported HLB Value |
| This compound | ~12-14 (Estimated) |
| n-octyl-β-D-glucopyranoside (OG) | ~12-14 |
| n-dodecyl-β-D-maltoside (DDM) | ~12-13 |
| Triton X-100 | ~13.5 |
The HLB values are estimations based on calculation methods and reported values in the literature. The exact value can vary depending on the calculation method and experimental conditions.
The similarity in the estimated HLB values of these detergents underscores why they are often considered in parallel during screening studies for membrane protein solubilization and stabilization. The optimal HLB can be protein-dependent, and therefore, having a selection of detergents with similar yet distinct properties is advantageous in membrane biochemistry.
Molecular Level Characterization and Structure Activity Relationships of Octyl Beta D Galactopyranoside
Computational Chemistry and Molecular Simulation Studies
Computational methods provide powerful insights into the molecular behavior of Octyl Beta-D-Galactopyranoside (C8O-β-Gal), explaining its macroscopic properties from the bottom up. These techniques allow for a detailed examination of the molecule's conformation, its interactions within aggregates, and the influence of its unique stereochemistry.
Density Functional Theory (DFT) Calculations on Molecular Conformation
Density Functional Theory (DFT) has been employed to investigate the electronic structure and geometry of this compound, often in comparison to its C4-epimer, Octyl Beta-D-Glucopyranoside (C8O-β-Glc). nih.govresearchgate.net These calculations, typically performed at levels like B3LYP/6-31G, optimize the molecular geometry to find the most stable conformation. nih.govresearchgate.net For the galactopyranoside ring, the calculations confirm a ⁴C₁ chair conformation. unimas.my
A primary focus of DFT studies is to understand the electronic effects stemming from the different orientations of the hydroxyl group at the C4 position—axial in galactose versus equatorial in glucose. nih.govresearchgate.net These studies analyze parameters such as electronic energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.netunimas.my The results indicate that the stereochemistry at the C4 position significantly influences the electronic properties of the molecule. nih.govresearchgate.net For instance, electronic energy and dipole moment have been calculated for both C8O-β-Gal and its glucoside epimer in both gas and solution phases, highlighting the subtle but significant differences imparted by the C4-OH orientation. nih.govresearchgate.net
Table 1: Calculated Electronic Properties of Octyl Glycoside Epimers from DFT Studies Data sourced from multiple computational studies; values may vary based on calculation level and phase.
| Property | This compound | Octyl Beta-D-Glucopyranoside | Key Finding |
| Intramolecular H-Bonds | 2 | 1 | The axial C4-OH in galactose allows for an additional intramolecular hydrogen bond, contributing to its stability. nih.govresearchgate.net |
| Electronic Energy | Varies by phase | Varies by phase | Differences in energy are observed, reflecting the conformational stability. nih.gov |
| Dipole Moment | Varies by phase | Varies by phase | The orientation of the C4-OH group influences the overall molecular dipole moment. nih.gov |
| HOMO-LUMO Gap | Varies | Lower | A lower energy gap in the glucoside suggests greater chemical reactivity compared to the galactoside. unimas.my |
Molecular Dynamics Simulations of Micellar Aggregates
Molecular dynamics (MD) simulations provide a dynamic picture of how individual this compound molecules self-assemble into micellar aggregates in an aqueous solution. acs.orgdatapdf.com These all-atom simulations, often conducted over nanosecond timescales, model the complex interactions between the surfactant molecules and the surrounding water. acs.orgdatapdf.com
Simulations of this compound micelles, often starting with an aggregation number based on experimental estimates (e.g., 27 lipids), reveal that the aggregates are generally non-spherical. datapdf.comnih.gov The average shape is often described as a prolate ellipsoid, although it can exhibit temporary fluctuations. nih.gov Throughout the simulations, properties like the micelle size and the solvent-accessible surface area remain relatively constant, with the micelle surface being characterized as rough and somewhat elongated. nih.govresearchgate.net Comparative simulations show that micelles of C8O-β-Gal and C8O-β-Glc have similar shapes, sizes, and degrees of exposed alkyl chain surface area. acs.orgdatapdf.com
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a critical factor governing the properties of this compound. Both intramolecular (within a single molecule) and intermolecular (between different molecules) hydrogen bonds are extensively studied using computational methods. nih.govacs.orgdatapdf.com
DFT calculations combined with the Atoms in Molecules (AIM) approach have shown that an isolated C8O-β-Gal molecule can form two stable intramolecular hydrogen bonds. nih.govresearchgate.netresearchgate.net This is a key distinction from its epimer, C8O-β-Glc, which typically forms only one. nih.govresearchgate.netresearchgate.net This additional hydrogen bond in C8O-β-Gal contributes to the anomalous stability observed in its self-assembly phenomena. nih.govresearchgate.net
In the context of aggregates, MD simulations analyze the network of hydrogen bonds between the carbohydrate headgroups (inter- and intra-headgroup) and between the headgroups and water. acs.orgdatapdf.com Simulations of micelles show that C8O-β-Gal exhibits a slightly greater degree of both inter- and intra-headgroup hydrogen bonding compared to C8O-β-Glc. acs.orgdatapdf.com Similarly, simulations of anhydrous bilayers also indicate that the trend for intermolecular hydrogen bonding is higher for C8O-β-Gal than for its glucoside counterpart. nih.gov These stronger inter-surfactant interactions are thought to contribute to the higher melting and clearing temperatures of C8O-β-Gal systems. acs.orgdatapdf.com
Influence of Stereochemistry (e.g., C4-hydroxyl group orientation) on Molecular and Aggregate Properties
The single stereochemical difference between this compound and its glucose analogue—the axial orientation of the C4-hydroxyl group in galactose—is the primary determinant of their differing physicochemical properties. nih.govdatapdf.com This epimeric distinction is a central topic in computational studies, which aim to link this atomic-level variation to macroscopic behavior. acs.orgdatapdf.comnih.gov
The axial C4-OH group in C8O-β-Gal is hypothesized to enable a more extensive and stable hydrogen-bonding network between the carbohydrate headgroups in aggregated states. acs.orgdatapdf.com This hypothesis is supported by MD simulations which show slightly more inter-headgroup hydrogen bonding in C8O-β-Gal micelles. datapdf.com This stereochemical feature is directly correlated with the higher observed melting temperatures (Tm) and clearing temperatures (Tc) for C8O-β-Gal in lyotropic systems compared to C8O-β-Glc. datapdf.com
Furthermore, the stereochemistry at the C4 center, in conjunction with the anomeric configuration (α/β), simultaneously influences intermolecular hydrogen bonding in bilayer systems. nih.gov The specific arrangement of hydroxyl groups resulting from the axial C4-OH affects not only headgroup-headgroup interactions but also headgroup-solvent interactions, leading to distinct solvation behaviors. acs.orgdatapdf.com
Solvent Interaction Studies and Solvation Behavior
MD simulations reveal that a primary distinction in the microscopic behavior of C8O-β-Gal and C8O-β-Glc micelles lies in their interactions with the solvent. acs.orgdatapdf.com While headgroup-headgroup interactions are subtly different, the interaction with water molecules is markedly distinct. datapdf.com
Calculations show a strong preference for water molecules to interact with the glucosyl headgroups of C8O-β-Glc over the galactosyl headgroups of C8O-β-Gal. datapdf.com On average, a β-D-glucosyl headgroup forms 9.8 hydrogen bonds with water, whereas a β-D-galactosyl headgroup forms 9.3. datapdf.com This difference is mainly attributed to the increased solvation of the equatorial O4 oxygen in the glucose moiety. acs.orgdatapdf.com This finding from micelle simulations is consistent with theoretical studies of the individual monosaccharides in aqueous solution. acs.orgdatapdf.com The simulations also identify long residence times for water molecules surrounding the micelle surfaces, particularly near clusters of headgroups that form protrusions. acs.org
Table 2: Average Hydrogen Bonds per Headgroup with Water in Micellar Simulations
| Compound | Average H-Bonds to Water | Key Observation |
| This compound | 9.3 | Less solvated than its glucose epimer. datapdf.com |
| Octyl Beta-D-Glucopyranoside | 9.8 | Stronger interaction with water, mainly at the equatorial O4 oxygen, leading to higher solvation. acs.orgdatapdf.com |
Structural Elucidation and Conformational Analysis
The structural and conformational properties of this compound are primarily elucidated through computational modeling, which provides a detailed atomic-level picture that complements experimental observations.
The fundamental structure consists of a hydrophilic D-galactopyranose headgroup linked via a β-glycosidic bond to a hydrophobic n-octyl chain. nih.govdrugbank.com Conformational analysis from DFT calculations shows that the pyranose ring adopts a stable ⁴C₁ chair conformation. unimas.my The most significant conformational feature is the orientation of the hydroxyl groups, particularly the axial position of the C4-hydroxyl group, which defines the molecule as a galactose derivative and is central to its interaction profile. nih.govresearchgate.net
MD simulations further elucidate the molecule's conformation within a dynamic, aggregated environment like a micelle or bilayer. acs.orgnih.gov In these settings, the molecule's conformation is not static. The octyl tail exhibits significant flexibility, while the carbohydrate headgroup's orientation and tilt relative to the aggregate surface are governed by a complex interplay of hydrogen bonding with neighboring headgroups and the surrounding water, as well as by packing constraints. acs.orgnih.gov The radial distribution functions computed from simulations indicate that the hydroxyl oxygen atoms of the headgroup are pointed outwards at the hydrophilic/hydrophobic interface, where they can effectively form hydrogen bonds with water and hydrate (B1144303) the micelle surface. nih.govresearchgate.net The elucidation of these structural and conformational details is crucial for understanding the molecular basis of the compound's physical properties and its utility as a non-ionic surfactant. datapdf.com
Spectroscopic Approaches (e.g., NMR, FT-IR) for Structural Confirmation
The definitive structural elucidation of this compound relies on a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These methods provide detailed information about the molecule's atomic connectivity and the functional groups present, thereby confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound, offering precise insights into the ¹H and ¹³C atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the galactose unit and the octyl chain. The anomeric proton (H-1) of the β-galactopyranoside typically appears as a doublet in the downfield region of the spectrum, with a coupling constant (J-value) that confirms its axial orientation and thus the β-configuration of the glycosidic bond. frontiersin.org Other protons on the pyranose ring resonate at specific chemical shifts, and their multiplicities, determined through spin-spin coupling, help to assign their relative positions. The protons of the octyl chain give rise to signals in the upfield region, with the terminal methyl group appearing as a characteristic triplet. rsc.org
Detailed ¹H and ¹³C NMR data for this compound are presented in the tables below.
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.25 | d | ~7.8 |
| H-2, H-3, H-4, H-5 | ~3.44 - 3.84 | m | |
| H-6a, H-6b | ~3.69 | mc | |
| Gal-OCHH | ~3.44 | dt | J(CH,CH2) = 6.6, J(CH,CH) = 9.8 |
| Gal-OCH₂CH ₂ | ~1.63 | mc | |
| 5 x CH₂ | ~1.23 - 1.45 | m | |
| CH₃ | ~0.89 | t | ~7.0 |
Data sourced from The Royal Society of Chemistry. rsc.org Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 'mc' denotes a multiplet centered at that value.
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 | ~100.3 |
| C-2 | ~70.3 |
| C-3 | ~71.6 |
| C-4 | ~71.1 |
| C-5 | ~72.3 |
| C-6 | ~62.7 |
| Gal-OCH₂ | ~69.2 |
| Gal-OCH₂C H₂ | ~30.6 |
| Other CH₂ | ~33.0, 30.6, 30.4, 27.3, 23.7 |
| CH₃ | ~14.1 |
Data sourced from The Royal Society of Chemistry. rsc.org Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. nih.gov A broad and strong absorption band is typically observed in the region of 3600-3000 cm⁻¹, which is indicative of the O-H stretching vibrations of the multiple hydroxyl groups on the galactose ring. frontiersin.org The C-H stretching vibrations of the octyl chain's methylene (B1212753) and methyl groups are evident in the 3000-2800 cm⁻¹ region. frontiersin.org The presence of the C-O-C ether linkage (the glycosidic bond) is confirmed by a characteristic absorption band in the fingerprint region, typically around 1150-1000 cm⁻¹. frontiersin.orgrsc.org
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3373 | O-H Stretching | Hydroxyl (-OH) |
| ~2920, 2854 | C-H Stretching | Alkane (CH₂, CH₃) |
| ~1467 | C-H Bending | Alkane (CH₂) |
| ~1063 | C-O Stretching | Ether (C-O-C) |
Data sourced from The Royal Society of Chemistry. rsc.org Note: Peak positions can vary slightly based on the sample preparation and instrument.
The combined application of NMR and FT-IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound, ensuring the identity and purity of the compound for its various applications in research and industry.
Biochemical and Biological Research Applications of Octyl Beta D Galactopyranoside
Contributions to Glycobiology Research
Glycobiology is the study of the structure, synthesis, and biology of glycans (sugars). medchemexpress.com Octyl beta-D-galactopyranoside serves as a valuable reagent in this field, aiding in the investigation of complex biological processes involving carbohydrates. medchemexpress.commedchemexpress.com
A fundamental aspect of glycobiology is understanding how carbohydrates interact with proteins, such as lectins. These interactions are crucial for cellular communication and adhesion. sigmaaldrich.com this compound is used as a model substrate to study these binding events. For instance, researchers have employed it in nuclear magnetic resonance (NMR) spectroscopy titrations to characterize the binding of synthetic receptors to monosaccharides. acs.org These studies help in the design of artificial receptors that can mimic the carbohydrate-binding properties of natural lectins. acs.orgnih.gov The octyl group provides a hydrophobic anchor, which can be useful in studies involving membrane-associated proteins or in creating systems that mimic biological membranes.
In one study, the binding affinities of various synthetic receptors for octyl β-D-galactopyranoside, alongside other glycosides, were determined using 1H NMR titration experiments. The results revealed the formation of strong complexes between the receptors and the carbohydrate, providing insights into the molecular recognition processes. acs.org
| Receptor | Substrate | Association Constant (Kₐ) in Chloroform |
| Synthetic Receptor 25 | n-octyl β-D-galactopyranoside | Strong 2:1 complex formation |
| Synthetic Receptor 26 | n-octyl β-D-galactopyranoside | Strong 2:1 complex formation |
| Synthetic Receptor 3 | octyl β-D-galactopyranoside | Data from 1H NMR titration |
Table 1: Examples of studies on carbohydrate-protein interactions using this compound. Data sourced from 1H-NMR spectroscopic titrations. acs.orgnih.gov
The recognition of specific glycan structures is vital for many biological processes, from immune responses to pathogen infection. this compound is utilized in research aimed at understanding how different glycan structures are recognized by proteins and other molecules. For example, it has been used as a substrate in studies of synthetic lectin mimics designed to bind specific carbohydrate structures. nih.gov The ability to present a single, defined galactose unit allows researchers to dissect the specificity of glycan-binding proteins.
Furthermore, the compound is employed in comparative studies to understand the influence of stereochemistry on molecular interactions. Molecular dynamics simulations have been used to compare the behavior of n-octyl-β-D-galactopyranoside and n-octyl-β-D-glucopyranoside micelles, revealing differences in their hydrogen bonding networks and interactions with water. acs.org These findings are crucial for understanding the physical properties of glycolipids and their roles in biological membranes. acs.org
Utility as a Biochemical Assay Reagent
This compound is classified as a biochemical assay reagent. medchemexpress.commedchemexpress.com It is frequently used in enzyme assays, particularly for enzymes that act on galactose-containing substrates, such as β-galactosidase. In these assays, the cleavage of the glycosidic bond by the enzyme can be monitored, providing a measure of enzyme activity.
The compound and its derivatives have also been used in the development of assays for other enzymes involved in glycan metabolism. For instance, a radiochemical assay for UDP-GlcNAc/Glc 4-epimerase activity utilized a derivative of this compound as an acceptor molecule. psu.edu
Exploration in Glycoconjugate Synthesis and Modified Structures for Research
Glycoconjugates, which are molecules containing carbohydrate portions linked to proteins or lipids, play significant roles in biology. nih.gov this compound and its derivatives are valuable tools in the synthesis of novel glycoconjugates for research purposes.
For example, a derivative of this compound, 8-(hydrazinocarbonyl)this compound, was synthesized and coupled to human interleukin-1alpha to create a neoglycoprotein. nih.gov This process of glycosylation can be used to study the effects of carbohydrates on protein function and stability. nih.gov
Enzymatic synthesis methods have also been developed to produce octyl-β-D-galactopyranoside itself. Researchers have utilized β-galactosidase displayed on the surface of Bacillus subtilis spores to catalyze the synthesis of the compound from lactose (B1674315) and n-octanol. nih.gov Such biocatalytic approaches offer efficient and specific routes to producing this and other alkyl glycosides. nih.govresearchgate.net
| Synthetic Approach | Starting Materials | Key Enzyme/Method | Product | Reference |
| Chemical Synthesis | Acetobromogalactose, Methyl 9-hydroxynonanoate | Glycosylation, Deacetylation, Hydrazidation | 8-(hydrazinocarbonyl)this compound | nih.gov |
| Enzymatic Synthesis | Lactose, n-Octanol | Spore-displayed β-galactosidase | Octyl-β-D-galactopyranoside | nih.gov |
| Enzymatic Synthesis in Reverse Micelles | Lactose or Glucose, Octyl alcohol | β-galactosidase or β-glucosidase | Octyl β-D-galactopyranoside or Octyl β-D-glucopyranoside | researchgate.net |
Table 2: Synthetic approaches involving this compound and its derivatives.
Role in Membrane Reconstitution Protocols for Functional Studies
A critical application of this compound is in the field of membrane protein research. Its detergent properties allow for the solubilization of biological membranes and the purification of membrane proteins without denaturation. wikipedia.org While the closely related compound, n-octyl-β-D-glucopyranoside (OG), is more commonly cited for this purpose, the principles and applications are similar. nih.govnih.gov
The process typically involves disrupting the cell membrane with the detergent, which forms mixed micelles with the membrane lipids and proteins. The protein of interest can then be purified from this mixture. For functional studies, the purified membrane protein is often reconstituted into artificial lipid bilayers, such as liposomes. wikipedia.orgnih.gov This is achieved by removing the detergent, often through dialysis, which allows the lipids to self-assemble into a bilayer with the protein embedded within it. This reconstitution is essential for studying the protein's function in a more native-like environment. pnas.orgresearchgate.net
The choice of detergent is critical, and while n-octyl-β-D-thioglucopyranoside has been shown to be superior to octyl glucoside in some applications due to its stability, the underlying principles of solubilization and reconstitution are shared among these alkyl glycoside detergents. nih.gov
Advanced Methodologies and Analytical Characterization in Octyl Beta D Galactopyranoside Research
Chromatographic Techniques for Analysis and Purification (e.g., HPLC, Size Exclusion Chromatography, Ion Exchange Chromatography)
Chromatography is a cornerstone for both the analysis and purification of alkyl glycoside detergents like Octyl Beta-D-Galactopyranoside. Different chromatographic principles are applied to assess purity, determine physical characteristics, and remove contaminants.
High-Performance Liquid Chromatography (HPLC) is a versatile tool for the quantitative analysis of this compound. Reverse-phase HPLC (RP-HPLC) with a refractive index detector provides a reproducible method for quantifying the compound, for instance, after its enzymatic synthesis. nih.gov Commercial suppliers often use HPLC to determine the purity of their preparations, ensuring it meets standards such as ≥99%. creative-biolabs.comanatrace.com
Size Exclusion Chromatography (SEC) , also known as gel filtration chromatography, is employed to estimate the micellar size of detergents. creative-biolabs.comresearchgate.net However, studies on the closely related compound n-octyl-β-D-glucopyranoside have shown that SEC can underestimate micellar size. researchgate.netnih.gov For example, high-performance SEC suggested a micellar molecular weight of 8,000 ± 1,000 Da and a hydrodynamic radius of 15 ± 1 Å. researchgate.netnih.gov This discrepancy is thought to arise from interactions between the micelles and the chromatography matrix, which can lead to adsorption or alteration of the micelles. researchgate.netnih.gov
Ion Exchange Chromatography (IEX) is a critical method for purification. harvardapparatus.comyoutube.comnih.gov Commercial preparations of alkyl glycoside detergents can be contaminated with ionic impurities that may interfere with sensitive biochemical experiments, such as studies on membrane proteins. researchgate.netnih.gov Mixed-bed ion exchange chromatography is an effective technique used to remove these charged contaminants. researchgate.netnih.gov The principle of IEX relies on the reversible adsorption of charged molecules to a solid support (resin) with the opposite charge. harvardapparatus.comyoutube.com Uncharged molecules like this compound pass through the column, while ionic impurities are retained, leading to a purer final product.
The following table summarizes findings on the characterization of n-octyl-β-D-glucopyranoside micelles, a close analog of this compound, using different techniques.
| Method | Parameter | Reported Value | Aggregation Number | Reference |
| High-Performance SEC | Micellar Molecular Weight | 8,000 ± 1,000 Da | 27 | researchgate.netnih.gov |
| Hydrodynamic Radius | 15 ± 1 Å | researchgate.netnih.gov | ||
| Dynamic Light Scattering | Micellar Molecular Weight | 22,000 ± 3,000 Da | 75 ± 10 | researchgate.netnih.gov |
| Hydrodynamic Radius | 23 ± 3 Å | researchgate.netnih.gov | ||
| Ultracentrifugation | Micellar Molecular Weight | 22,000 ± 3,000 Da | 75 ± 10 | researchgate.netnih.gov |
| Hydrodynamic Radius | 23 ± 3 Å | researchgate.netnih.gov |
Spectrophotometric and Light Scattering Methods
Spectrophotometric and light scattering techniques are non-invasive methods that provide valuable information about the purity and solution behavior of this compound.
Spectrophotometry is a straightforward method used in quality control to detect UV-absorbing impurities that often contaminate commercial detergent preparations. researchgate.netnih.gov By scanning a solution of the detergent, one can measure absorbance at specific wavelengths (e.g., 225 nm, 260 nm, 280 nm) to ensure it is below a certain threshold, indicating the absence of unwanted compounds. anatrace.com
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a powerful technique for determining the size of particles, such as detergent micelles, in a solution. nih.govhoriba.comyoutube.com The method works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. horiba.comyoutube.com These fluctuations are analyzed to calculate the diffusion coefficient, which is then used via the Stokes-Einstein equation to determine the hydrodynamic radius of the micelles. horiba.comyoutube.com DLS has been used to re-estimate the micellar size of n-octyl-β-D-glucopyranoside, yielding a hydrodynamic radius of 23 ± 3 Å and an aggregation number of 75 ± 10. researchgate.netnih.gov This technique is considered a direct physical method that does not perturb the sample, providing a more accurate measurement than SEC. researchgate.netnih.gov
Microscopy Techniques for Real-Time Observation (e.g., Atomic Force Microscopy of Solubilization)
Directly visualizing the interaction of detergents with lipid membranes provides invaluable mechanistic insights. Atomic Force Microscopy (AFM) has emerged as a key technique for these real-time observations.
Atomic Force Microscopy (AFM) allows for the imaging of surfaces at the nanoscale. Time-lapse AFM has been used to visualize the solubilization of supported lipid bilayers by the analogous detergent, n-octyl-β-D-glucopyranoside (OG). nih.gov These studies reveal distinct mechanisms depending on the detergent concentration relative to its critical micelle concentration (CMC).
Below the CMC : The detergent does not solubilize the entire bilayer. Instead, it induces disorganization in the molecular packing of gel-phase lipid domains, causing them to dissolve into the surrounding fluid-phase matrix. nih.gov
Above the CMC : The detergent acts rapidly, causing the complete and immediate desorption of the entire lipid bilayer. nih.gov Interestingly, after this initial solubilization, redeposition of lipid patches can occur, which may progressively lead to the recovery of a continuous bilayer, a phenomenon relevant to membrane protein reconstitution protocols. nih.gov
AFM has also been used to study the incorporation of transmembrane proteins into supported lipid bilayers. radiologykey.com In this context, it has been noted that high-CMC detergents like OG can lead to almost complete solubilization of the lipid bilayer, which is a factor to consider when designing such experiments. radiologykey.com
Thermodynamic and Interfacial Studies of Aqueous Solutions
Understanding the thermodynamic and interfacial properties of this compound in water is essential for predicting its behavior in various applications, from protein solubilization to self-assembly.
Studies using sorption calorimetry on the n-octyl-β-D-glucoside/water system have shown that the hydration process is endothermic, meaning it is driven by an increase in entropy. researchgate.netlu.seacs.org This is characteristic of hydrophobic interactions. The initial formation of a lamellar phase during isothermal hydration involves a significant endothermic effect. researchgate.netlu.se
Isothermal titration calorimetry (ITC) has been employed to investigate the thermodynamics of detergent partitioning into lipid bilayers. nih.gov For n-octyl-β-D-glucopyranoside interacting with POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayers, the process is defined by a surface partition equilibrium. The binding is characterized by a near-zero enthalpy change and a large negative heat capacity change, which are hallmarks of a hydrophobically driven binding process. nih.gov
| Thermodynamic Parameter | Value for OG Partitioning into POPC Bilayers | Reference |
| Partition Coefficient (K) | 120 ± 10 M⁻¹ | nih.gov |
| Molar Binding Enthalpy (ΔH°D) | 1.3 ± 0.15 kcal/mol | nih.gov |
| Free Energy of Binding (ΔG°D) | -5.2 kcal/mol | nih.gov |
| Molar Heat Capacity (ΔCP) | -75 cal K⁻¹ mol⁻¹ | nih.gov |
Interfacial studies using surface tension measurements have revealed differences in behavior between pure n-octyl β-d-glucopyranoside and technical mixtures. researchgate.net The pure compound was more effective at forming stable Newton black films, while the technical mixture was better at generating long-range electrostatic forces, likely due to ionic impurities. researchgate.net For Octyl-β-d-galactoside, a Krafft temperature (Tk) of 42°C has been reported, which is the temperature above which the surfactant's solubility becomes equal to its CMC. nih.gov
Addressing Impurities and Quality Control in Research Applications
The purity of this compound is paramount for its effective and reproducible use in research, particularly in the sensitive field of membrane protein biochemistry. Commercial preparations can contain impurities that may alter experimental outcomes. researchgate.netnih.gov
Common impurities include UV-absorbing compounds and ionic species. researchgate.netnih.gov The presence of these contaminants can be monitored using a variety of analytical techniques:
Spectrophotometry : To detect UV-absorbing materials. researchgate.netnih.gov
Size Exclusion Chromatography : Can reveal the presence of contaminants. researchgate.netnih.gov
Conductivity and pH Measurements : To detect ionic impurities. researchgate.netnih.gov
To ensure high quality, purification methods such as mixed-bed ion exchange chromatography are employed to remove ionic contaminants. researchgate.netnih.gov Reputable suppliers provide "Anagrade" (analytical grade) versions of the detergent, which come with a detailed certificate of analysis specifying the purity and the levels of potential contaminants. anatrace.com
The table below shows typical quality control specifications for Anagrade n-Octyl-β-D-Galactopyranoside.
| Parameter | Specification | Reference |
| Purity (β+α anomers) | ≥ 99% (by HPLC) | anatrace.com |
| Percent α-Anomer | < 2% | anatrace.com |
| Percent Octanol (B41247) | < 0.005% | anatrace.com |
| pH (0.5% solution) | 5-8 | anatrace.com |
| Conductance (0.5% solution) | < 10 μS | anatrace.com |
| Absorbance @ 260 nm (0.5% solution) | < 0.06 | anatrace.com |
| Absorbance @ 280 nm (0.5% solution) | < 0.04 | anatrace.com |
Future Research Trajectories and Academic Significance
Innovations in Enzymatic Biocatalysis for Glycoside Production
The synthesis of alkyl glycosides like Octyl Beta-D-Galactopyranoside has traditionally involved chemical methods that are often harsh and non-specific. agriculturejournals.cz The future of glycoside production is increasingly heading towards enzymatic biocatalysis, a greener and more precise alternative. d-nb.infonih.gov
Glycosidases, enzymes that catalyze the cleavage of glycosidic bonds in vivo, can be repurposed for the synthesis of glycosides under controlled in vitro conditions. d-nb.info These enzymes, sourced from microorganisms, plants, and commercial preparations like almond seeds, offer high enantio- and regio-specificity, operating under mild conditions of neutral pH and ambient temperature. d-nb.info The enzymatic synthesis of this compound can be achieved through two primary routes: reverse hydrolysis and transglycosylation. agriculturejournals.cznih.gov
Reverse Hydrolysis: This method involves reacting a monosaccharide with an alcohol, where the reaction equilibrium is shifted towards synthesis by reducing water activity. d-nb.infonih.gov
Transglycosylation: In this approach, an activated glycosyl donor, such as an aryl-glycoside or a disaccharide, is used with an alcohol acceptor to form a new glycosidic bond. d-nb.infonih.gov Transglycosylation is often favored as it can lead to higher yields compared to reverse hydrolysis. nih.gov
Several strategies are being explored to enhance the efficiency and economic viability of enzymatic synthesis. These include:
Medium Engineering: Utilizing micro-aqueous systems, two-phase solvent systems, and ionic liquids to improve yield. d-nb.infoworktribe.com
Immobilization: Immobilizing glycosidases on solid supports or using whole-cell systems allows for enzyme reuse and simplifies product purification. d-nb.infofrontiersin.orgasm.org
Engineered Enzymes: The development of "glycosynthases," which are engineered glycosidases, has significantly improved transglycosylation yields by suppressing the secondary hydrolysis of the synthesized product. d-nb.info
A notable advancement is the use of spore-displayed β-galactosidase for the synthesis of Octyl-β-d-galactopyranoside. nih.gov This method has demonstrated significantly higher yields in a shorter time frame compared to other bioconversion processes. nih.gov
Rational Design of Glycoside-Based Detergents for Specific Membrane Protein Systems
Membrane proteins are crucial for numerous cellular functions, but their study is hampered by their instability when removed from their native lipid environment. researchgate.netnih.gov Detergents like this compound are essential tools for solubilizing and stabilizing these proteins for structural and functional analysis. creative-biolabs.comscbt.comnih.gov However, conventional detergents are often suboptimal, leading to protein degradation. researchgate.netnih.gov
The future of membrane protein research lies in the rational design of novel detergents with enhanced properties. researchgate.netnih.govacs.org This approach moves beyond random screening to a more deliberate process of designing amphiphiles with specific structural features tailored for improved membrane protein stabilization. researchgate.net
Key strategies in the rational design of glycoside-based detergents include:
Modifying Hydrophilic-Lipophilic Balance (HLB): Fine-tuning the balance between the polar head group and the nonpolar tail to optimize detergent performance. researchgate.net
Altering Alkyl Chain Density: Increasing the density of alkyl chains within the micelle core has been shown to enhance membrane protein stability. researchgate.netnih.gov This can be achieved by introducing branched or multiple alkyl chains. researchgate.netnih.gov
Varying Head Group and Linker Chemistry: The structure of the sugar head group and the linker connecting it to the hydrophobic tail can significantly impact detergent properties. researchgate.netnih.gov
Recent studies have introduced novel classes of synthetic amphiphiles, such as tandem malonate-based glucosides (TMGs), which have shown promise in stabilizing a range of membrane proteins. researchgate.netnih.gov These designer detergents often form micelles with a higher alkyl chain density, which is believed to better mimic the native membrane environment. researchgate.net
Deepening Understanding of Glycolipid Self-Assembly and Biological Implications
Glycolipids, including this compound, are amphiphilic molecules that spontaneously self-assemble in aqueous solutions to form various supramolecular structures, such as micelles. openbiochemistryjournal.comnih.gov This process is driven by the minimization of Gibbs free energy. openbiochemistryjournal.comnih.gov The concentration at which this aggregation occurs is known as the critical micelle concentration (CMC). openbiochemistryjournal.comnih.gov
The self-assembly behavior of glycolipids is complex and influenced by several factors, including:
Chemical Structure: The type and length of the sugar head group, the nature of the alkyl chain, and the linkage between them all play a crucial role. openbiochemistryjournal.comnih.gov
Anomeric and Epimeric Configuration: The stereochemistry of the sugar headgroup, such as the difference between α- and β-anomers or glucose and galactose epimers, significantly affects micelle formation and stability. rsc.orgrsc.org
Environmental Conditions: Temperature and the presence of other molecules can influence the self-assembly process. acs.org
Understanding the principles of glycolipid self-assembly is not only fundamentally important in colloid science but also has significant biological implications. openbiochemistryjournal.comnih.gov These self-assembled structures are involved in various biological processes, including cell-cell recognition and the formation of membrane domains. openbiochemistryjournal.comnih.gov
Future research in this area aims to:
Elucidate Structure-Property Relationships: Systematically studying how variations in glycolipid structure affect their self-assembly properties. openbiochemistryjournal.comnih.gov
Develop Predictive Models: Creating computational models to predict the self-assembly behavior of novel glycolipids.
Explore Biological Functions: Investigating the roles of specific glycolipid assemblies in biological systems.
Advancements in Glycoconjugate Engineering for Biomedical Research Tools
Glycoconjugates, which include glycoproteins, proteoglycans, and glycolipids, are vital for a multitude of biological processes. acs.orgnih.gov The glycan portions of these molecules are crucial for functions such as cell signaling, immune responses, and host-pathogen interactions. acs.orgfrontiersin.org The ability to synthesize and engineer well-defined glycoconjugates is therefore of immense importance for advancing biomedical research. nih.gov
This compound and similar alkyl glycosides serve as valuable building blocks and tools in the field of glycoconjugate engineering. Their synthesis provides access to defined carbohydrate structures that can be used to probe biological systems. nih.gov
Future advancements in this area are focused on:
Developing Novel Synthetic Methodologies: Creating more efficient and stereoselective methods for the synthesis of complex glycans and glycoconjugates. frontiersin.orgnih.gov This includes both chemical and chemoenzymatic approaches. frontiersin.org
Glycoengineering of Therapeutic Proteins: Modifying the glycosylation patterns of proteins to enhance their therapeutic properties. nih.gov
Creating Glycan-Based Research Tools: Synthesizing specific oligosaccharides and glycoconjugates to be used as probes and inhibitors to study carbohydrate-protein interactions and the roles of glycans in disease. frontiersin.org
The development of synthetic glycoconjugate vaccines is a particularly active area of research. frontiersin.orgnih.gov By conjugating synthetic, well-defined carbohydrate antigens to immunogenic carrier proteins, researchers aim to create vaccines with improved efficacy, safety, and reproducibility compared to those based on polysaccharides isolated from natural sources. nih.gov
Q & A
Q. How is Octyl Beta-D-Galactopyranoside utilized in enzymatic assays for β-galactosidase detection?
this compound derivatives, such as O-Nitrophenyl-β-D-Galactopyranoside (ONPG), are hydrolyzed by β-galactosidase to release chromogenic products (e.g., yellow o-nitrophenol). For bacterial assays, prepare ONPG substrate solution at 4 mg/mL in phosphate buffer (pH 7.0) and incubate with lysed cells. Measure absorbance at 420 nm to quantify enzyme activity . Optimize buffer pH and substrate concentration based on the enzyme’s kinetic properties to avoid false negatives .
Q. What are the critical parameters for preparing this compound solutions in cell-based assays?
Dissolve the compound in sterile, deionized water or compatible buffers (e.g., PBS) at 1–10 mM stock concentrations. For senescence assays, prepare working solutions by diluting stock with assay buffer (1:100) to minimize solvent interference. Avoid repeated freeze-thaw cycles; store aliquots at -20°C . Include controls with inactive analogs to confirm specificity for β-galactosidase .
Q. How should researchers handle safety and storage of this compound?
Wear gloves and eye protection due to potential skin/eye irritation. Store lyophilized powder at 2–8°C in airtight containers to prevent hydrolysis. For solutions, use amber vials to protect against light degradation. Dispose of waste via approved chemical protocols, noting its potential aquatic toxicity .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its utility in targeted enzyme studies?
Fluorinated analogs (e.g., 4-deoxy-4-fluoro derivatives) improve resistance to enzymatic cleavage, enabling prolonged substrate-enzyme interaction studies. Synthesize derivatives via regioselective fluorination or silylation, and validate purity using HPLC-MS . Computational docking (e.g., AutoDock Vina) predicts binding affinities to β-galactosidase variants, guiding rational design .
Q. What strategies resolve contradictory data in β-galactosidase activity assays using this compound analogs?
Cross-validate results with orthogonal methods (e.g., fluorescence-based FDG assays vs. chromogenic ONPG). Assess potential inhibitors (e.g., galactose) in the reaction buffer and control for temperature/pH fluctuations. Use kinetic modeling (Michaelis-Menten) to distinguish assay artifacts from true enzymatic differences .
Q. How do researchers optimize this compound-based protocols for high-throughput screening (HTS)?
Implement automated liquid handling systems to dispense substrate solutions (e.g., 96-well plates). Reduce background noise by pre-treating samples with protease inhibitors to prevent nonspecific protein degradation. Validate HTS robustness via Z-factor calculations (>0.5 indicates reliable assays) .
Methodological Considerations
Q. What are the best practices for synthesizing and characterizing novel this compound derivatives?
Use regioselective acetylation or silylation to protect hydroxyl groups during synthesis. Confirm structures via NMR (¹H/¹³C) and FT-IR spectroscopy. Assess purity (>98%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers address batch-to-batch variability in this compound reagents?
Source compounds from certified suppliers (e.g., NIST-validated standards) and perform lot-specific QC checks (e.g., melting point, optical rotation). Calibrate assays with internal standards (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) to normalize activity measurements .
Data Analysis and Interpretation
Q. How should researchers analyze dose-response curves in this compound inhibition studies?
Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals. Account for solvent effects (e.g., DMSO) by normalizing to vehicle controls .
Q. What statistical methods are recommended for comparing β-galactosidase activity across experimental conditions?
Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal data, use Kruskal-Wallis with Dunn’s correction. Include effect size metrics (e.g., Cohen’s d) to evaluate biological significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
